trans-Ketoconazole

Enzyme inhibition Steroidogenesis Cytochrome P450

Co-eluting stereoisomeric impurities compromise ketoconazole batch release testing. trans-Ketoconazole (CAS 142128-58-3) resolves this as a fully characterized (2R,4R)-enantiomer reference standard. • Enables HPLC/CE-MS quantification of trans-ketoconazole (>2.0% in cis-formulations) per ICH Q3A/B. • Stereoselective CYP450 probe: equipotent to cis-(2S,4R) for 11β-hydroxylase inhibition, enabling SAR studies. Supplied with Certificate of Analysis; ambient shipping; store at 2-8°C.

Molecular Formula C26H28Cl2N4O4
Molecular Weight 531.4 g/mol
CAS No. 142128-58-3
Cat. No. B8024891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Ketoconazole
CAS142128-58-3
Molecular FormulaC26H28Cl2N4O4
Molecular Weight531.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26+/m1/s1
InChIKeyXMAYWYJOQHXEEK-BVAGGSTKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Ketoconazole (CAS 142128-58-3): Stereochemically Defined Azole Antifungal for Selective Enzyme Studies and Pharmaceutical Analysis


trans-Ketoconazole, specifically the (2R,4R)-enantiomer [1], is one of four stereoisomers of the imidazole antifungal agent ketoconazole [2]. Unlike the clinically used racemic mixture of cis-ketoconazole, trans-Ketoconazole possesses distinct three-dimensional geometry that confers a unique pharmacological profile [3]. It is primarily recognized as an impurity in cis-ketoconazole formulations [4] and as a tool compound for investigating stereoselective inhibition of cytochrome P450 enzymes involved in steroidogenesis and drug metabolism [5]. Its defined stereochemistry makes it essential for studies where enantiomeric purity is critical.

Why Generic Ketoconazole Substitution Fails: Stereochemical Dependence of Biological Activity for trans-Ketoconazole


Generic ketoconazole is a racemic mixture of cis-enantiomers and contains trans-ketoconazole as a variable impurity [1]. However, the biological activity of ketoconazole stereoisomers is highly dependent on the stereochemistry of the entire molecule, with large differences observed in selectivity for cytochrome P-450 enzymes involved in steroid biosynthesis [2]. For instance, while the cis-(2S,4R) isomer is most effective against lanosterol 14α-demethylase, the trans-(2R,4R) isomer (trans-ketoconazole) is equipotent to the cis-(2S,4R) isomer in inhibiting corticoid 11β-hydroxylase, but much less effective against other steroidogenic enzymes [3]. Consequently, substituting trans-ketoconazole with racemic ketoconazole or another stereoisomer will yield unpredictable and non-reproducible results in assays sensitive to stereochemical configuration. This necessitates the use of precisely defined stereoisomers for rigorous scientific investigation and analytical validation.

Quantitative Differentiation of trans-Ketoconazole: Evidence Guide for Scientific Selection


Differential Inhibition of Steroidogenic Cytochrome P450 Enzymes

The four stereoisomers of ketoconazole exhibit large differences in selectivity for cytochrome P-450 enzymes involved in steroid biosynthesis [1]. The trans-(2R,4R) isomer (trans-ketoconazole) is equipotent to the cis-(2S,4R) isomer in inhibiting corticoid 11β-hydroxylase, and both are much more effective than their antipodes [2]. However, trans-(2R,4R) is significantly less active than cis-(2S,4R) against rat lanosterol 14α-demethylase and progesterone 17α,20-lyase [3]. This differential inhibition profile distinguishes trans-ketoconazole from the clinically predominant cis-enantiomers and is critical for studies dissecting steroid hormone biosynthesis pathways.

Enzyme inhibition Steroidogenesis Cytochrome P450

Quantitative Determination as an Impurity in cis-Ketoconazole Formulations

trans-Ketoconazole is a known impurity in cis-ketoconazole, the active pharmaceutical ingredient in commercial ketoconazole formulations [1]. Analysis of cis-ketoconazole standards and pharmaceutical products (tablets and syrup) by capillary zone electrophoresis-mass spectrometry (CZE-ESI-MS) consistently detected trans-ketoconazole at levels exceeding 2.0% [2]. According to ICH guidelines, any impurity present at >2% requires identification and quantification [3]. This finding establishes trans-ketoconazole as a critical reference standard for quality control and regulatory compliance in the manufacture and testing of ketoconazole drug products.

Pharmaceutical analysis Impurity profiling Capillary electrophoresis

Reduced Antifungal Activity Compared to cis-Ketoconazole

The trans-isomer of ketoconazole is consistently reported to be less active than cis-ketoconazole as an antifungal agent [1]. While cis-ketoconazole displays broad-spectrum in vivo activity in experimental fungal infections, trans-ketoconazole exhibits diminished potency [2]. This differential activity underscores the importance of stereochemistry in azole antifungal action and positions trans-ketoconazole as a negative control or a tool to study stereochemical requirements of fungal CYP51 inhibition.

Antifungal activity Structure-activity relationship Stereochemistry

Essential Reference Standard for Chiral Separation and Analytical Method Development

trans-Ketoconazole is required as a reference standard for the development and validation of chiral separation methods aimed at resolving ketoconazole enantiomers. Baseline separation of ketoconazole enantiomers has been achieved using techniques such as high-speed counter-current chromatography (HSCCC) [1], subcritical-fluid chromatography on amylose-based columns [2], and capillary electrophoresis with cyclodextrin chiral selectors [3]. These methods rely on the availability of pure trans-ketoconazole for identification, peak assignment, and quantitative calibration.

Chiral chromatography Method validation Reference standard

Optimal Application Scenarios for trans-Ketoconazole in Research and Industry


Pharmaceutical Quality Control: Impurity Profiling of Ketoconazole Drug Products

trans-Ketoconazole is a critical reference standard for the identification and quantification of impurities in ketoconazole active pharmaceutical ingredients and finished dosage forms. As established by CZE-ESI-MS analysis, trans-ketoconazole is present at levels >2.0% in commercial cis-ketoconazole formulations [1], exceeding ICH identification thresholds. Analytical laboratories must use pure trans-ketoconazole to validate HPLC, CE, or MS methods for routine batch release testing and stability studies. Its use ensures compliance with pharmacopoeial monographs and regulatory guidelines.

Academic Research: Dissecting Stereoselective Enzyme Inhibition in Steroidogenesis

Investigators studying cytochrome P450-mediated steroid hormone biosynthesis require trans-ketoconazole to probe the stereochemical determinants of enzyme inhibition. The trans-(2R,4R) isomer exhibits a distinct selectivity profile compared to cis-enantiomers, being equipotent for corticoid 11β-hydroxylase inhibition but less active against lanosterol 14α-demethylase [2]. This makes trans-ketoconazole an invaluable tool for structure-activity relationship studies and for validating computational models of azole-P450 interactions.

Analytical Method Development: Chiral Separation and Enantiomeric Purity Assessment

The development and validation of chiral separation methods for ketoconazole enantiomers rely on the availability of pure trans-ketoconazole. Techniques such as high-speed counter-current chromatography [3] and subcritical-fluid chromatography [4] require this compound for peak identification, optimization of resolution, and quantitative calibration. Laboratories establishing in-house methods for enantiomeric purity testing must procure trans-ketoconazole as a certified reference material.

Mechanistic Studies in Mycology: Understanding Azole Resistance Mechanisms

Although trans-ketoconazole is less active as an antifungal than cis-ketoconazole [5], it serves as a valuable control in studies of fungal CYP51 (lanosterol 14α-demethylase) inhibition and azole resistance. Researchers can use trans-ketoconazole to differentiate stereospecific binding from non-specific effects, or to study the structural basis of differential susceptibility in azole-resistant fungal strains. Its reduced potency provides a baseline for evaluating the stereochemical requirements of effective CYP51 inhibition.

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